molecular formula C16H20O6 B15136994 rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4

rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4

Cat. No.: B15136994
M. Wt: 312.35 g/mol
InChI Key: XFGRNAPKLGXDGF-KNIGXJNHSA-N
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Description

rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4: is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a derivative of phthalic acid and is characterized by the presence of a carboxy-ethylpentyl group. This compound is often utilized in the study of phthalate metabolites and their impact on human health and the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 typically involves the esterification of phthalic anhydride with 5-carboxy-2-ethylpentanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, followed by purification steps such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated purification systems enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 involves its interaction with various molecular targets. It is metabolized in the body to form monoesters and other metabolites, which can interact with cellular receptors and enzymes. These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways .

Comparison with Similar Compounds

  • Mono(2-ethylhexyl) Phthalate
  • Di(2-ethylhexyl) Phthalate
  • Mono(5-carboxy-2-ethylpentyl) Phthalate

Comparison: rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard in analytical applications. Compared to other phthalates, it provides more accurate and reliable data in studies involving phthalate metabolism and environmental impact .

Properties

Molecular Formula

C16H20O6

Molecular Weight

312.35 g/mol

IUPAC Name

2-(5-carboxy-2-ethylpentoxy)carbonyl-3,4,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C16H20O6/c1-2-11(6-5-9-14(17)18)10-22-16(21)13-8-4-3-7-12(13)15(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,18)(H,19,20)/i3D,4D,7D,8D

InChI Key

XFGRNAPKLGXDGF-KNIGXJNHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCCC(=O)O)[2H])[2H]

Canonical SMILES

CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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